Product packaging for (-)-Mitorubrinic acid(Cat. No.:)

(-)-Mitorubrinic acid

Cat. No.: B1239148
M. Wt: 412.3 g/mol
InChI Key: ZJIWQCFXEQSFGR-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Mitorubrinic acid, also known as this compound, is a useful research compound. Its molecular formula is C21H16O9 and its molecular weight is 412.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H16O9 B1239148 (-)-Mitorubrinic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H16O9

Molecular Weight

412.3 g/mol

IUPAC Name

(E)-3-[7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7-methyl-6,8-dioxoisochromen-3-yl]prop-2-enoic acid

InChI

InChI=1S/C21H16O9/c1-10-5-12(22)8-15(23)18(10)20(28)30-21(2)16(24)7-11-6-13(3-4-17(25)26)29-9-14(11)19(21)27/h3-9,22-23H,1-2H3,(H,25,26)/b4-3+

InChI Key

ZJIWQCFXEQSFGR-ONEGZZNKSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C(=O)OC2(C(=O)C=C3C=C(OC=C3C2=O)/C=C/C(=O)O)C)O)O

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC2(C(=O)C=C3C=C(OC=C3C2=O)C=CC(=O)O)C)O)O

Synonyms

mitorubrinic acid

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Mitorubrinic Acid

Influence of Carbon Sources on Biosynthesis

The choice of carbon source is a critical factor in the biosynthesis of fungal polyketides. For the production of (-)-Mitorubrinic acid by a mutant strain of Penicillium funiculosum, studies have shown that glucose is the most effective carbon source for achieving high yields. researchgate.netnih.gov Research has identified an optimal concentration for maximizing output, demonstrating that nutrient concentration, not just identity, plays a crucial role. researchgate.netnih.gov While other carbohydrates can support fungal growth, glucose specifically appears to best facilitate the metabolic pathways leading to this compound.

Table 1: Optimal Carbon Source for this compound Production by P. funiculosum
Carbon SourceOptimal ConcentrationOutcome
Glucose80 g/LHighest production of the metabolite. researchgate.netnih.gov

Role of Nitrogen Sources on Biosynthesis

Nitrogen is another fundamental element required for fungal growth and metabolism, and its source can significantly influence secondary metabolite production. rsc.org In the case of this compound biosynthesis by P. funiculosum, an inorganic nitrogen source, diammonium hydrogen phosphate (B84403) ((NH₄)₂HPO₄), was identified as the most suitable for high-yield production. researchgate.netresearchgate.netnih.gov This particular compound has the dual benefit of supplying both nitrogen and phosphate, both of which are essential for cellular processes.

Table 2: Optimal Nitrogen Source for this compound Production by P. funiculosum
Nitrogen SourceOptimal ConcentrationOutcome
(NH₄)₂HPO₄2 g/LHighest production, achieving a maximal yield of 814.9 mg/L when combined with the optimal glucose concentration. researchgate.netnih.gov

Impact of Specific Amino Acids (e.g., L-phenylalanine) and Inorganic Phosphate on Production

Beyond primary carbon and nitrogen sources, other specific chemical compounds can modulate the biosynthesis of this compound. The concentrations of the amino acid L-phenylalanine and inorganic phosphate in the culture medium have been observed to affect the final yield of the compound. researchgate.netnih.gov

L-phenylalanine is an aromatic amino acid that serves as a precursor for a vast number of secondary metabolites in fungi and plants. nih.gov Its presence in the medium can enhance the metabolic flux towards pathways that produce aromatic compounds. In Penicillium, L-phenylalanine metabolism is complex and can be channeled into various products, and its availability can stimulate specific biosynthetic pathways. nih.govnih.gov

Inorganic phosphate is essential for energy metabolism (e.g., ATP) and the synthesis of nucleic acids and phospholipids. However, high concentrations of phosphate can suppress secondary metabolism in many fungi, a phenomenon known as phosphate repression. umich.edu Therefore, controlling the phosphate level is crucial. Studies on P. funiculosum confirmed that the concentration of inorganic phosphate influences the production of this compound, indicating that a specific range is required for optimal synthesis. researchgate.netnih.gov

Table 3: Influence of Other Nutritional Factors on this compound Production
FactorObserved EffectPotential Rationale
L-phenylalanineConcentration in the culture medium influences production levels. nih.govServes as a precursor or signaling molecule for aromatic secondary metabolite pathways. nih.govasm.org
Inorganic PhosphateConcentration in the culture medium influences production levels. nih.govPhosphate levels are critical for primary metabolism and can regulate or suppress secondary metabolite synthesis. umich.edunih.gov

Polyketide Synthase (PKS) Pathway as the Core Biosynthetic Route

The biosynthesis of this compound, a member of the azaphilone family of fungal polyketides, is fundamentally governed by the Polyketide Synthase (PKS) pathway. nih.govresearchgate.net Polyketides are a diverse group of secondary metabolites synthesized by complex enzymatic systems known as polyketide synthases. plos.org The core structure of this compound is assembled through this pathway, which involves the sequential condensation of small carboxylic acid units. nih.gov Research on the pathogenic fungus Penicillium marneffei has been instrumental in elucidating this process, leading to the identification of the specific PKS genes responsible for producing the yellow pigment composed of mitorubrinic acid and mitorubrinol. plos.orgnih.gov

Involvement of Acetate (B1210297) Units as Precursors

The PKS pathway for this compound utilizes acetate units as its fundamental building blocks. In polyketide synthesis, acetyl-CoA serves as the starter unit, and malonyl-CoA provides the extender units for the growing polyketide chain. The biosynthesis of orsellinic acid, a key intermediate, proceeds through a polyketide pathway, inherently involving the condensation of acetate-derived units. wikipedia.orgresearchgate.net This process is analogous to fatty acid synthesis but lacks the reduction steps, leading to the formation of aromatic structures. mdpi.com The acetyl groups are transferred from mitochondrial acetyl-CoA, often via acetate, to the cytosol where the synthesis occurs. nih.govresearchgate.net

Sequential Action of Polyketide Synthase Genes

The production of this compound is not the work of a single PKS enzyme but involves the collaborative and sequential action of two distinct polyketide synthase genes. plos.org This dual PKS system is a known mechanism for the synthesis of other complex polyketides, where one PKS synthesizes a starter unit for the second PKS to extend. plos.org In the case of this compound biosynthesis in P. marneffei, two specific PKS genes, pks12 and pks11, located in the same gene cluster, have been identified as essential for its formation. plos.orgplos.org

Groundbreaking research using gene knockdown techniques in P. marneffei led to the first discovery of the genes responsible for mitorubrinic acid synthesis. plos.orgnih.gov Scientists systematically targeted the 23 PKS genes in the fungus's genome and found that knocking down either pks12 or pks11 resulted in the loss of the characteristic yellow pigment, which was confirmed to be composed of mitorubrinic acid and mitorubrinol. nih.govplos.org This demonstrated that both genes are indispensable for the biosynthetic pathway. plos.org It is proposed that pks12 and pks11 act in sequence to assemble the final molecule. plos.orgnih.gov

Table 1: Key Polyketide Synthase Genes in this compound Biosynthesis

Gene NameOrganismProposed Function in Biosynthesis
pks12Penicillium marneffeiSynthesizes the orsellinic acid intermediate. plos.org
pks11Penicillium marneffeiUtilizes orsellinic acid as a starter unit for further chain extension and modification. plos.org

The sequential action of the two PKS genes involves a key intermediate, orsellinic acid. nih.govplos.org It is hypothesized that the first enzyme, PKS12, is responsible for synthesizing orsellinic acid, a simple phenolic acid. plos.orgwikipedia.org This tetraketide is then passed to the second enzyme, PKS11. PKS11 possesses a starter unit ACP transacylase (SAT) domain, which enables it to utilize this advanced starter unit (orsellinic acid) for the subsequent chain elongation and modification steps that ultimately yield the mitorubrinic acid scaffold. plos.org

The biosynthesis of the aromatic core of this compound is characteristic of a non-reducing polyketide synthase (NR-PKS). plos.orgresearchgate.net Fungal NR-PKSs are large, multi-domain enzymes that construct aromatic polyketides without the reductive modifications (ketoreduction, dehydration, enoylreduction) typical of fatty acid synthesis. mdpi.commdpi.com In the proposed pathway for mitorubrinic acid, PKS12 is speculated to be the NR-PKS that synthesizes the orsellinic acid intermediate. plos.org NR-PKS enzymes typically contain core domains such as ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP), and often a product template (PT) domain that guides the cyclization of the polyketide chain. mdpi.commdpi.com The action of these non-reducing domains results in the formation of the poly-β-keto chain that spontaneously cyclizes and aromatizes to form the orsellinic acid core. plos.org

Integration of Fatty Acid Synthesis Pathways

The biosynthesis of azaphilones, including this compound, is a hybrid process that integrates both the polyketide synthase pathway and the fatty acid synthesis (FAS) pathway. researchgate.net While the PKS machinery is responsible for creating the core bicyclic pyranoquinone nucleus derived from orsellinic acid, the side chain of the molecule is often derived from fatty acid synthesis. researchgate.netnih.gov This integration allows for the structural diversity seen in azaphilone compounds. In some azaphilone pathways, a highly reducing PKS (HR-PKS) works in conjunction with an NR-PKS. researchgate.netnih.gov In others, a distinct fatty acid synthase provides the acyl group that is attached to the core structure by an O-acyltransferase. nih.gov This highlights a sophisticated metabolic network where primary and secondary metabolic pathways converge to create complex natural products. researchgate.net

Genetic Manipulation and Pathway Engineering Strategies

Genetic manipulation techniques have been instrumental in dissecting the biosynthetic pathway of this compound. These strategies allow for the targeted disruption or silencing of specific genes, enabling researchers to infer their function based on the resulting metabolic profile.

In the pathogenic fungus Penicillium marneffei, a systematic gene knockdown of 23 polyketide synthase (PKS) and 2 PKS-NRPS genes was performed to identify those responsible for the production of its characteristic yellow pigment. This comprehensive study revealed that the yellow pigment is composed of both mitorubrinol and this compound. researchgate.net

The knockdown of two specific non-reducing PKS genes, pks11 and pks12, resulted in a loss of the yellow pigment, indicating their crucial role in the biosynthesis of these azaphilones. researchgate.netnih.gov Ultra-high performance liquid chromatography-photodiode array detector/electrospray ionization-quadrupole time of flight-mass spectrometry (UHPLC-DAD/ESI-Q-TOF-MS) analysis of the culture filtrates from the wild-type and mutant strains confirmed the absence of mitorubrinol and this compound in the pks11 and pks12 knockdown mutants. researchgate.netnih.gov

These findings led to the first discovery of the PKS genes responsible for mitorubrinol and this compound biosynthesis. It is proposed that pks12 and pks11 are utilized sequentially in the biosynthetic pathway. researchgate.net This research underscores the power of targeted gene knockdown in identifying the genetic determinants of secondary metabolite production.

Table 1: Impact of Gene Knockdown on this compound Production in P. marneffei
Gene TargetMethodObserved PhenotypeMetabolite Analysis
pks11Gene KnockdownLoss of yellow pigmentAbsence of this compound and Mitorubrinol
pks12Gene KnockdownLoss of yellow pigmentAbsence of this compound and Mitorubrinol
pks11pks12Double Gene KnockdownLoss of yellow pigmentAbsence of this compound and Mitorubrinol

Modern gene-editing tools like CRISPR/Cas9 and RNA interference (RNAi) have become invaluable for studying and engineering the biosynthetic pathways of fungal secondary metabolites, including azaphilones. While specific published research detailing the use of CRISPR/Cas9 or RNAi exclusively for this compound biosynthesis is not yet available, the application of these techniques to other azaphilone pathways provides a clear precedent for their utility.

CRISPR/Cas9 technology allows for precise gene disruption, insertion, and replacement, making it a powerful tool for functional genomics in filamentous fungi. It has been successfully applied to activate silent biosynthetic gene clusters and to engineer pathways for the production of novel compounds. For instance, the activation of a silent azaphilone gene cluster in Aspergillus terreus was achieved by overexpressing a pathway-specific regulator using a CRISPR-based system, leading to the discovery of new azaphilone derivatives.

The application of these precise genetic tools to the this compound gene cluster would enable a more detailed dissection of the pathway, including the functions of tailoring enzymes such as oxidoreductases, methyltransferases, and acyltransferases that are typically present in such clusters.

Comparative Biosynthetic Analysis with Related Azaphilones (e.g., Mitorubrinol)

This compound is structurally very similar to other mitorubrin-type azaphilones, with the primary difference often being the oxidation state of the side chain. nih.gov A comparative analysis of their biosynthetic pathways provides insights into the enzymatic modifications that lead to this structural diversity.

The study that identified pks11 and pks12 as essential for this compound production also implicated them in the biosynthesis of mitorubrinol. researchgate.net The concomitant loss of both compounds in the knockdown mutants strongly suggests a shared early biosynthetic pathway. It is hypothesized that a common polyketide backbone is synthesized by the PKS enzymes and then modified by a series of tailoring enzymes to produce the different final products.

The conversion of mitorubrinol to this compound would likely involve an oxidation step. The gene cluster containing pks11 and pks12 would be expected to encode the necessary oxidoreductases to catalyze this transformation. By comparing the gene clusters responsible for the production of different azaphilones, researchers can identify candidate genes for these tailoring reactions. This comparative genomic approach, combined with targeted gene disruption, is a powerful strategy for elucidating the complete biosynthetic pathways of this diverse family of natural products.

Table 2: Mentioned Compounds
Compound Name
This compound
Mitorubrinol

Molecular and Cellular Activities of Mitorubrinic Acid

Enzyme Inhibition Studies

Trypsin Inhibitory Activity and Mechanistic Characterization

Current scientific literature does not provide specific studies on the trypsin inhibitory activity of (-)-Mitorubrinic acid. While the study of trypsin inhibitors is an active area of research, with many natural and synthetic compounds being investigated for their potential in medicine and biotechnology, specific mechanistic characterization of this compound as a trypsin inhibitor has not been documented in available research. nih.govnih.govsigmaaldrich.comfrontiersin.orgsigmaaldrich.com

Bovine Leukemia Virus (BLV) Protease Inhibition and Selectivity

This compound has been identified as a natural inhibitor of the protease from the Bovine Leukemia Virus (BLV). oup.com BLV is a retrovirus that causes enzootic bovine leukosis in cattle and is closely related to the human T-lymphotropic virus type 1 (HTLV-I). wikipedia.org The BLV protease is an essential enzyme for viral replication, making it a key target for antiviral drug development. oup.comnih.govnih.gov

In a study aimed at identifying inhibitors of BLV protease, a high-throughput fluorogenic assay was developed. oup.com Screening of a chemical library using this assay led to the identification of mitorubrinic acid as a potent inhibitor of the enzyme. oup.com The research highlighted that mitorubrinic acid exhibited stronger inhibitory activity against BLV protease than amprenavir, a known HIV-1 protease inhibitor. oup.com Furthermore, in cell-based assays, mitorubrinic acid demonstrated inhibitory activity against BLV replication without showing cytotoxicity. oup.com This finding suggests a degree of selectivity for the viral protease over host cell processes. The specificity of BLV protease has been noted to be broad, similar to HIV-1 protease, yet it shows different susceptibility to various inhibitors compared to the related HTLV-1 protease. nih.gov

Table 1: Inhibitory Activity of Mitorubrinic Acid against BLV Protease

Compound Target Enzyme Key Finding Reference
Mitorubrinic acid Bovine Leukemia Virus (BLV) Protease Identified as a natural inhibitor with stronger activity than amprenavir. oup.com

Modulation of Cellular Processes in Fungal Systems

Induction of Chlamydospore-like Cell Formation in Fungi

This compound has been isolated and identified as a substance that induces the formation of chlamydospore-like cells in the fungus Cochliobolus lunatus. tandfonline.com Chlamydospores are thick-walled, asexual resting spores that allow fungi to survive in harsh environmental conditions.

Research has shown that this compound, along with another fungal metabolite, lunatoic acid A, can trigger this morphological change in C. lunatus. tandfonline.com A notable finding from these studies is the correlation between the biological activity of these inducing substances and their chemical reactivity with methylamine. tandfonline.com Compounds that induce chlamydospore-like cells, including this compound, react with methylamine, and their reaction products lose this inducing activity. tandfonline.com This suggests that the initial step for inducing chlamydospore-like cell formation may involve the chemical binding of the bioactive compound to an appropriate amino group within the fungal cell. tandfonline.com

Table 2: Activity of this compound in Fungal Morphogenesis

Compound Fungal Species Biological Effect Proposed Mechanism Reference

Contribution to Intracellular Survival in Macrophages for Pathogenic Fungi

There is currently no specific research available that documents the contribution of this compound to the intracellular survival of pathogenic fungi within macrophages. Pathogenic fungi have developed various sophisticated strategies to survive and replicate inside host immune cells like macrophages. nih.govnih.gov These mechanisms include altering their morphology, counteracting antimicrobial actions, and adapting their metabolism. nih.gov However, a direct role for this compound in these survival strategies has not been investigated or reported in the available scientific literature.

Research on Oxidative Stress and Redox Biology

Specific research investigating the role of this compound in oxidative stress and redox biology is not available in the current scientific literature. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is implicated in numerous pathological conditions. nih.govmdpi.comnih.gov Mitochondria are central to cellular energy metabolism and are a major source of ROS, playing a key role in redox homeostasis. nih.gov The study of how various compounds modulate these processes is a significant area of research. nih.govyoutube.comyoutube.comyoutube.com However, the specific effects of this compound on these pathways have not been a subject of documented investigation.

This compound as a Model Compound for Studying Redox Balance

The use of a compound as a model for studying redox balance typically requires extensive characterization of its pro-oxidant or antioxidant properties, its ability to interact with cellular redox-sensitive pathways, and its capacity to induce predictable and measurable changes in the cellular redox state. There is currently a lack of published research that establishes this compound as such a model compound.

Induction of Oxidative Damage in Research Models

To describe the induction of oxidative damage by a compound, research would need to demonstrate its ability to increase markers of oxidative stress in cellular or animal models. This would include measuring levels of lipid peroxidation, protein carbonylation, and DNA oxidation. Furthermore, the molecular mechanisms by which the compound leads to this damage would need to be elucidated. Currently, there are no specific studies in the public domain that provide this level of detail for this compound.

Advanced Methodologies for Research on Mitorubrinic Acid

Spectroscopic Techniques for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like (-)-mitorubrinic acid. omicsonline.org It provides unparalleled insight into the chemical environment of individual atoms.

1D and 2D NMR Experiments for Connectivity and Relative Stereochemistry

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental in piecing together the molecular puzzle of this compound. 1D NMR, including ¹H and ¹³C spectra, offers initial information about the types and numbers of protons and carbons present in the molecule. omicsonline.org However, for a molecule with the complexity of this compound, 1D spectra often exhibit signal overlap, making complete assignment challenging. bitesizebio.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Mitorubrinic Acid Derivatives
Atom No.Atom TypeChemical Shift (ppm)
6″CHData not available
7SCData not available
2CData not available
4CData not available
6CData not available
7CData not available
2'CData not available
4'CData not available
6'CData not available
7'CData not available
3CHData not available
5CHData not available
8CHData not available
3'CHData not available
5'CHData not available
1C(O)Data not available
1'C(O)Data not available
4OHData not available
2'OHData not available
4'OHData not available
6'CH3Data not available
7'CH3Data not available
High-Field NMR and Cryogenic Probe Applications

To enhance the resolution and sensitivity of NMR experiments, particularly for complex molecules or samples with limited availability, high-field NMR spectrometers (e.g., 600 MHz and above) are utilized. bruker.com Higher magnetic fields lead to greater dispersion of signals, reducing overlap and simplifying spectral analysis. emory.edu

The development of cryogenic probes, or CryoProbes, has further revolutionized NMR by significantly boosting the signal-to-noise ratio, sometimes by a factor of five or more compared to conventional probes. bruker.comresearchgate.net This is achieved by cooling the detection coil and preamplifiers to cryogenic temperatures, which reduces thermal noise. bruker.com For a molecule like this compound, which may be isolated in small quantities from natural sources, the enhanced sensitivity of cryogenic probes is invaluable, allowing for the acquisition of high-quality data in a shorter time and on smaller sample amounts. bruker.comresearchgate.net This technology is particularly beneficial for less sensitive experiments like ¹³C NMR and 2D correlations. bruker.com

Density Functional Theory (DFT) Calculations for NMR Data Interpretation

The interpretation of complex NMR spectra can be significantly aided by computational methods, particularly Density Functional Theory (DFT) calculations. mdpi.comrsc.org DFT can be used to predict the NMR chemical shifts of a proposed structure. mdpi.com By comparing the calculated chemical shifts with the experimental data, researchers can gain confidence in their structural assignment or identify discrepancies that may lead to a revised structure. mdpi.commdpi.com This approach is especially useful for resolving ambiguities in stereochemistry and for assigning signals in congested regions of the spectrum. DFT calculations have been successfully applied to explain the gas-phase behavior of mitorubrin (B1238981) azaphilones and their nitrogenized analogues in mass spectrometry experiments, demonstrating their utility in understanding the fundamental properties of these molecules. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of a molecule's elemental composition and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of an unknown compound like this compound. nih.gov Unlike standard mass spectrometry, HRMS instruments can measure the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). pensoft.netresearchgate.net This precision allows for the unambiguous determination of the elemental composition from the measured mass, as different combinations of atoms will have slightly different exact masses. youtube.com For this compound (C₂₁H₁₆O₉), HRMS would confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass of 412.0794 Da. nih.gov This technique is often one of the first and most definitive pieces of evidence in the structural elucidation of a new natural product. nih.gov

Table 2: HRMS Data for this compound
PropertyValue
Molecular FormulaC₂₁H₁₆O₉
Molecular Weight412.3 g/mol
Exact Mass412.07943208 Da
Ionization ModePositive Electrospray Ionization (ESI+) has been used for related compounds

Data sourced from PubChem and a study on mitorubrin azaphilones. nih.govnih.gov

Chiroptical Spectroscopy for Absolute Configuration Determination

Chromatographic and Separation Techniques for Isolation and Analysis

Chromatographic techniques are essential for the isolation, purification, and quantification of this compound from complex mixtures.

Ultra High Performance Liquid Chromatography (UHPLC) is a modern advancement in liquid chromatography that utilizes columns with smaller particle sizes, resulting in higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. When coupled with a Photodiode Array (PDA) detector, it allows for the simultaneous monitoring of absorbance at multiple wavelengths.

The analysis of mitorubrinic acid has been successfully performed using UHPLC coupled to a Diode Array Detector (DAD), which is functionally equivalent to a PDA detector. researchgate.net In a study on the pigments of Penicillium marneffei, mitorubrinic acid was detected and identified using this method. The PDA detector recorded the UV-Vis absorption spectrum of the eluting compound, which showed a characteristic profile for an azaphilone pigment. researchgate.net The chromatogram obtained from the UHPLC-DAD analysis provides information on the retention time of mitorubrinic acid under specific chromatographic conditions, which is a key parameter for its identification and quantification. researchgate.netnih.gov

Table 3: UHPLC-PDA Parameters for Azaphilone Pigment Analysis

ParameterTypical Value/Condition
ColumnReversed-phase (e.g., C18)
Mobile PhaseGradient of water and acetonitrile (B52724) (often with an acid modifier like formic acid)
DetectionPhotodiode Array (monitoring a range of UV-Vis wavelengths)
Retention TimeSpecific to the analytical conditions and the compound

Biochemical and Cell-Based Assay Development

The investigation of this compound's biological activities relies on the development and application of specific biochemical and cell-based assays. These methodologies are crucial for elucidating its mechanisms of action at a molecular and cellular level.

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in identifying the molecular targets of this compound and quantifying its inhibitory potency. Research has identified that this compound and its derivatives can modulate the activity of specific enzymes, suggesting potential therapeutic applications.

One of the key enzymatic targets identified for this compound is trypsin , a serine protease. The inhibitory activity was determined using a spectrophotometric rate determination assay. oup.com In this type of assay, the enzyme's activity is monitored by measuring the rate at which it cleaves a specific substrate, such as N-α-Benzoyl-L-arginine ethyl ester (BAEE). sigmaaldrich.com The presence of an inhibitor like this compound reduces the rate of substrate cleavage, and the concentration of the inhibitor required to reduce the enzyme activity by 50% is determined as the half-maximal inhibitory concentration (IC50). For this compound, the IC50 value against trypsin has been reported to be 41.05 µmol/L. oup.com Another common substrate for trypsin inhibition assays is azocasein, where the colored product released after enzymatic digestion is quantified. researchgate.netbenthamopen.com

Furthermore, a dimeric form of mitorubrinic acid has been shown to be a potent inhibitor of telomerase , an enzyme crucial for maintaining telomere length and implicated in cancer cell immortalization. The standard method to assess telomerase activity and inhibition is the Telomeric Repeat Amplification Protocol (TRAP) assay. tandfonline.comnih.govspringernature.com The TRAP assay is a highly sensitive PCR-based method that involves two main steps: first, the telomerase enzyme present in a cell extract adds telomeric repeats to a synthetic substrate. Second, these extended products are amplified via PCR. springernature.commdpi.com The inhibition of telomerase is observed as a reduction in the amplified PCR products. A dimer of mitorubrinic acid demonstrated complete inhibition of telomerase at a concentration of 50 µM in a TRAP assay. tandfonline.com

Target EnzymeInhibitorAssay MethodKey Findings (IC50)
TrypsinThis compoundSpectrophotometric rate determination41.05 µmol/L oup.com
TelomeraseMitorubrinic acid dimerTelomeric Repeat Amplification Protocol (TRAP)Complete inhibition at 50 µM tandfonline.com

Fungal Cell Culture Models for Morphological and Survival Studies

Fungal cell culture models are indispensable for evaluating the antifungal properties of this compound and its effects on fungal morphology and viability. These studies typically involve exposing various fungal species to the compound and observing the outcomes.

Research has shown that this compound exhibits selective fungitoxic activity. It has been found to be effective against the human pathogenic species Aspergillus fumigatus. tandfonline.com Standard methods for assessing antifungal susceptibility, such as those established by the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are often employed. researchgate.netfungalinfectiontrust.org These methods typically involve broth microdilution or agar (B569324) dilution to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible fungal growth. nih.govnih.gov For filamentous fungi like A. fumigatus, the inoculum is prepared by counting conidia, and RPMI 1640 medium is commonly used for the assay. researchgate.netfungalinfectiontrust.org In contrast, this compound was found to be ineffective against the yeasts Candida albicans and Cryptococcus neoformans in assays using a paper disc method. tandfonline.com

A significant morphological effect of this compound is the induction of chlamydospore-like cells . tandfonline.comtandfonline.com Chlamydospores are thick-walled, non-deciduous, asexual spores that can function as survival structures. nih.gov In a study using Cochliobolus lunatus, this compound, when applied via a paper disc method on a synthetic medium, caused the fungal mycelium to transform into swollen, thick-walled, chlamydospore-like cells. tandfonline.comtandfonline.com This morphogenic activity highlights a specific interaction of the compound with fungal developmental pathways.

Additionally, this compound is a known secondary metabolite of Talaromyces marneffei (formerly Penicillium marneffei), a thermally dimorphic fungus that grows as a mold at 25°C and as a yeast at 37°C. wikipedia.orgnih.govadelaide.edu.au In this fungus, mitorubrinic acid is considered a virulence factor. tandfonline.com Cell culture models of T. marneffei are used to study its pathogenesis and the role of its metabolites. For instance, co-culturing T. marneffei with host cells like amoebae has been used as a model to assess fungal virulence and survival, where an increase in dead amoebae was observed over 72 hours. frontiersin.org Such models are crucial for understanding how compounds like this compound contribute to the fungus's interaction with its host.

Fungal SpeciesAssay/ModelObserved Effect of this compound
Aspergillus fumigatusAntifungal susceptibility testing (e.g., paper disc, broth/agar dilution)Fungitoxic activity observed tandfonline.com
Candida albicansAntifungal susceptibility testing (paper disc method)No effect observed tandfonline.com
Cryptococcus neoformansAntifungal susceptibility testing (paper disc method)No effect observed tandfonline.com
Cochliobolus lunatusPaper disc assay on synthetic mediumInduction of chlamydospore-like cells tandfonline.comtandfonline.com
Talaromyces marneffeiFungal culture and virulence models (e.g., co-culture with amoeba)Produced as a virulence factor tandfonline.comfrontiersin.org

Future Research Directions and Unexplored Avenues for Mitorubrinic Acid

Elucidation of Cryptic Biosynthetic Pathways and Silent Gene Clusters

The full biosynthetic potential of many microorganisms, including the fungal producers of (-)-mitorubrinic acid, remains largely untapped due to the presence of "silent" or "cryptic" biosynthetic gene clusters (BGCs). nih.gov These gene clusters are not typically expressed under standard laboratory cultivation conditions, hiding a wealth of novel chemical diversity. nih.govmdpi.com Future research should focus on awakening these silent pathways in fungi like Penicillium funiculosum to potentially discover new analogs of mitorubrinic acid or entirely new bioactive compounds. mdpi.comnih.gov

Next-generation sequencing has revealed a vast number of uncharacterized BGCs in fungal genomes, many of which are predicted to encode for the production of secondary metabolites. nih.govnih.gov The challenge lies in activating these cryptic pathways. nih.gov Several strategies have emerged to address this, including:

Co-cultivation: Mimicking the natural ecological interactions of microorganisms can induce the production of secondary metabolites that are not synthesized in monocultures. nih.gov For instance, co-cultivating a producing fungus with other fungi or bacteria can trigger defense mechanisms and the expression of silent gene clusters. nih.gov

Epigenetic Modification: The use of small-molecule epigenetic modifiers, such as histone deacetylase (HDAC) inhibitors (e.g., SAHA), can alter chromatin structure and lead to the transcription of previously silent BGCs. mdpi.com

Promoter Engineering: Replacing the native promoter of a silent BGC with a strong, constitutive promoter is a powerful genetic strategy to force the expression of the downstream biosynthetic genes. nih.gov

Ribosome Engineering: Mutations in ribosomal proteins or RNA polymerase can lead to global changes in gene expression, sometimes activating silent secondary metabolite pathways. nih.gov

Heterologous Expression: Cloning a BGC from its native producer into a more genetically tractable host organism, such as Aspergillus nidulans or Saccharomyces cerevisiae, can facilitate its expression and the characterization of its products. mdpi.comnih.gov

By applying these advanced techniques, researchers can systematically explore the cryptic metabolome of this compound-producing fungi. This could lead to the identification of novel azaphilone derivatives with potentially improved or different biological activities. Furthermore, understanding the enzymatic machinery encoded by these cryptic clusters can provide insights into novel biochemical transformations and the evolution of secondary metabolite biosynthesis. researchgate.net

Investigation of Stereospecific Biological Activities of Distinct Enantiomers

Natural products are typically biosynthesized as single enantiomers, and their stereochemistry is often crucial for their biological activity. nih.gov While this compound is the naturally occurring enantiomer, a comprehensive investigation into the biological activities of its unnatural enantiomer, (+)-mitorubrinic acid, and other diastereomers is a significant and underexplored area of research. The stereochemical configuration of a molecule can profoundly influence its interaction with chiral biological targets such as enzymes and receptors, leading to differences in potency, efficacy, and even the nature of the biological response. nih.gov

The synthesis of the full set of stereoisomers of a natural product allows for a systematic evaluation of their structure-activity relationships. nih.gov For example, studies on other chiral compounds have shown that different enantiomers can exhibit vastly different biological effects, with one enantiomer being therapeutic while the other is inactive or even toxic. nih.gov In some cases, the "unnatural" enantiomer may possess novel and desirable activities not observed with the natural product.

Future research should therefore focus on the stereoselective synthesis of (+)-mitorubrinic acid and any other potential diastereomers. Once obtained, these distinct enantiomers and diastereomers should be screened in a wide range of biological assays alongside the natural this compound. This comparative analysis will be critical for:

Determining the Stereochemical Requirements for Known Activities: By comparing the activities of the different stereoisomers, researchers can elucidate the specific three-dimensional pharmacophore responsible for the known biological effects of this compound, such as its trypsin inhibitory activity. nih.govresearchgate.net

Uncovering Novel Stereospecific Activities: It is possible that the unnatural enantiomer or other diastereomers may interact with different biological targets, leading to the discovery of entirely new therapeutic applications.

Understanding Mechanisms of Action: Differences in the biological profiles of the stereoisomers can provide valuable clues about their molecular mechanisms of action, including potential protein targets and signaling pathways. nih.gov

The synthesis and biological evaluation of all stereoisomers of mitorubrinic acid represent a critical step towards a complete understanding of its therapeutic potential and the development of more potent and selective analogs.

Deeper Mechanistic Studies of Cellular Interactions Beyond Initial Observations

While initial studies have identified some biological activities of this compound, such as the induction of chlamydospore-like cells in fungi and trypsin inhibition, the underlying molecular mechanisms of these effects remain largely uncharacterized. nih.gov A deeper investigation into how this compound interacts with cells at a molecular level is crucial for understanding its full biological potential and for the rational design of improved derivatives.

Future research should employ a range of modern cell and molecular biology techniques to elucidate the cellular pathways modulated by this compound. Key areas of investigation should include:

Target Identification and Validation: Identifying the specific protein or other macromolecular targets with which this compound directly interacts is a primary goal. This can be achieved through techniques such as affinity chromatography, protein pull-down assays coupled with mass spectrometry, and computational docking studies.

Analysis of Downstream Signaling Pathways: Once a target is identified, it is essential to investigate the downstream signaling cascades that are affected by the binding of this compound. This may involve studying changes in protein phosphorylation, gene expression, and metabolite levels.

Cellular Localization Studies: Determining the subcellular localization of this compound can provide important clues about its mechanism of action. This can be accomplished using fluorescently labeled analogs of the molecule and high-resolution microscopy.

Investigation of Cell-Cell Interactions: Exploring the influence of this compound on cell-cell communication and adhesion is another important avenue. nih.gov This is particularly relevant for understanding its effects on fungal morphogenesis and its potential role in complex biological systems.

By moving beyond initial phenotypic observations to detailed mechanistic studies, researchers can build a comprehensive understanding of how this compound exerts its biological effects. This knowledge will be invaluable for optimizing its therapeutic properties and for identifying new potential applications.

Development of Novel Synthetic Routes to Access Complex Analogues

The development of efficient and flexible synthetic routes is paramount for exploring the full therapeutic potential of this compound. While a total synthesis of (±)-mitorubrinic acid has been reported, future efforts should focus on creating novel synthetic strategies that allow for the facile generation of a diverse library of complex analogues. nih.govfigshare.comacs.orgfigshare.comnih.gov The ability to systematically modify the structure of this compound is essential for probing its structure-activity relationships and for optimizing its pharmacological properties.

Future synthetic research should prioritize the following objectives:

Asymmetric Synthesis: The development of an asymmetric synthesis of this compound is a high-priority goal. This would provide access to the enantiomerically pure natural product and its unnatural enantiomer, which is crucial for investigating stereospecific biological activities.

Modular Synthetic Routes: Designing synthetic pathways that are modular in nature will allow for the late-stage diversification of the mitorubrinic acid scaffold. nih.gov This would enable the rapid synthesis of a wide range of analogues with modifications at various positions of the molecule.

Access to Complex Analogues: Novel synthetic methods are needed to access analogues with more complex structural features, such as those with modified side chains, different substitution patterns on the aromatic ring, or altered heterocyclic cores.

Improved Efficiency and Scalability: The development of more efficient and scalable synthetic routes will be critical for producing sufficient quantities of this compound and its analogues for extensive biological evaluation and potential preclinical development.

By investing in the development of innovative synthetic methodologies, chemists can unlock the full chemical space around the mitorubrinic acid scaffold. This will undoubtedly lead to the discovery of new analogues with enhanced potency, selectivity, and drug-like properties.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Research

The integration of "omics" technologies, such as metabolomics and proteomics, offers a powerful systems-level approach to understanding the biological effects of this compound. nih.govnih.govrevespcardiol.orgbiorxiv.orgmdpi.com These technologies provide a global snapshot of the molecular changes that occur within a cell or organism upon treatment with a compound, offering unbiased insights into its mechanism of action and potential off-target effects. nih.gov

Future research on this compound should incorporate a multi-omics strategy to gain a comprehensive understanding of its biological impact. This would involve:

Metabolomics: Untargeted metabolomics can be used to identify the global changes in the metabolite profile of cells or tissues treated with this compound. nih.gov This can reveal which metabolic pathways are perturbed by the compound and can help to identify its molecular targets. Targeted metabolomics can then be used to quantify specific metabolites of interest. nih.gov

Proteomics: Proteomics can be used to identify changes in the abundance, post-translational modifications, and interaction partners of proteins in response to this compound treatment. This can provide direct evidence for the engagement of specific protein targets and can elucidate the downstream signaling pathways that are affected.

Integrated Omics Analysis: The true power of this approach lies in the integration of data from multiple omics platforms. nih.gov By combining metabolomic, proteomic, and transcriptomic data, researchers can construct detailed models of the cellular response to this compound, leading to a more complete and nuanced understanding of its mechanism of action.

The application of omics technologies will undoubtedly accelerate the pace of research on this compound, facilitating the identification of its molecular targets, the elucidation of its mechanisms of action, and the discovery of novel biomarkers of its activity.

Exploration of Potential Biological Activities in Undiscovered Biological Systems

The initial discovery of this compound's biological activities, such as its effects on fungal cells and its inhibition of trypsin, opens the door to exploring its potential in a much wider range of biological systems. nih.gov The structural complexity and chemical reactivity of this compound suggest that it may interact with a variety of biological targets and pathways that have yet to be identified. Future research should therefore cast a wide net, investigating the effects of this compound in diverse and previously unexplored biological contexts.

The principles of synthetic biology, which involve the design and construction of new biological parts, devices, and systems, can be leveraged to create novel platforms for screening and characterizing the activity of this compound. alliedacademies.orgresearchgate.netnih.govalliedacademies.org This could involve:

Screening in Diverse Organisms: Testing this compound against a broad panel of microorganisms, including pathogenic bacteria and fungi, as well as in various cell-based models of human disease, could uncover new therapeutic applications.

Exploring Novel Cellular Processes: Investigating the effects of this compound on fundamental cellular processes that have not yet been studied, such as cell cycle progression, apoptosis, autophagy, and cellular differentiation, may reveal unexpected biological activities.

Utilizing Engineered Biological Systems: Synthetic biology tools can be used to create engineered cell lines or organisms that are specifically designed to report on the activity of a compound in a particular pathway or against a specific target. nih.govalliedacademies.org This can facilitate high-throughput screening and mechanistic studies.

Investigating Ecological Roles: Exploring the potential ecological role of this compound in its natural environment could provide clues about its biological function and lead to the discovery of new activities.

By systematically exploring the biological activity of this compound in a wide array of undiscovered biological systems, researchers are likely to uncover novel and potentially valuable therapeutic properties of this intriguing natural product.

Q & A

Q. What is the biosynthetic pathway of (-)-mitorubrinic acid in Penicillium marneffei, and which genes are involved?

this compound is synthesized via a sequential polyketide pathway involving two non-reducing polyketide synthase (PKS) genes, pks12 and pks11. Pks12 produces orsellinic acid, a tetraketide starter unit, which is then methylated and extended by pks11 using its methyltransferase and starter unit ACP transacylase (SAT) domains. This two-step process is unique compared to other polyketides that typically involve a reducing PKS followed by a non-reducing PKS. Experimental validation included gene knockdowns, UV-Vis spectroscopy, and UHPLC-MS/MS analysis .

Q. How can researchers structurally confirm this compound in fungal extracts?

Structural identification requires a combination of:

  • Ultraviolet-Visible (UV-Vis) spectroscopy : Peaks at 213 nm, 269 nm, and 352 nm are characteristic of this compound.
  • High-resolution mass spectrometry (HRMS) : A molecular ion [M+H]⁺ at m/z 413.0876 (C₂₁H₁₆O₉) with fragmentation patterns (e.g., m/z 151.03895 for C₈H₆O₃) confirms the compound.
  • Chromatographic separation : UHPLC with a C18 column and gradient elution (methanol/water with acetic acid and ammonium acetate) resolves this compound from related metabolites like mitorubrinol .

Q. What experimental models are used to study the biological role of this compound?

  • In vitro macrophage assays : J774 murine and THP1 human macrophage lines are infected with P. marneffei wild-type and pks11/pks12 knockdown mutants to assess intracellular survival.
  • In vivo mouse models : Virulence is tested via survival curves post-infection, with mutant strains showing reduced lethality.
  • Comparative metabolomics : UHPLC-MS profiles of wild-type vs. mutant strains identify metabolite loss linked to gene function .

Advanced Research Questions

Q. How do pks11 and pks12 interact mechanistically during this compound biosynthesis, and what experimental approaches resolve ambiguities in their roles?

While pks12 initiates biosynthesis via orsellinic acid synthesis, pks11 extends and methylates this intermediate. Contradictions arise in the SAT domain’s role, as pks12 also harbors this domain despite not requiring an external starter unit. To clarify:

  • Isotopic labeling : Feed ¹³C-labeled acetate or methyl donors (S-adenosylmethionine) to trace carbon incorporation.
  • Heterologous expression : Express pks11 and pks12 in a non-pigmented fungal host (e.g., Aspergillus nidulans) to isolate their enzymatic products.
  • Domain deletion mutants : Delete SAT or methyltransferase domains in pks11 to assess functional loss .

Q. Why does this compound enhance P. marneffei virulence in macrophages but not confer resistance to hydrogen peroxide or neutrophils?

Unlike melanin, which scavenges reactive oxygen species (ROS), this compound’s virulence mechanism is macrophage-specific. Proposed hypotheses:

  • Immune modulation : The metabolite may inhibit phagolysosomal acidification or NLRP3 inflammasome activation. Test via pH-sensitive probes and cytokine profiling (IL-1β, TNF-α).
  • Metabolic interference : this compound could disrupt host cell redox balance. Measure glutathione levels and ROS in infected macrophages.
  • Comparative transcriptomics : Compare gene expression in wild-type vs. mutant-infected macrophages to identify disrupted pathways .

Q. How can researchers reconcile contradictory data on this compound’s toxicity in animal models vs. environmental isolates?

While this compound is non-toxic in murine injection models, P. rubrum-contaminated feed causes livestock poisoning. To address this discrepancy:

  • Bioavailability studies : Assess compound stability and absorption in feed vs. synthetic administration.
  • Metabolite profiling : Identify co-occurring toxins (e.g., rubratoxins) in environmental Penicillium strains that may synergize with this compound.
  • Host-specific factors : Test toxicity in livestock cell lines (e.g., bovine macrophages) to model species-specific responses .

Methodological Guidance

Q. What controls are essential when using gene knockdowns to study this compound biosynthesis?

  • Complementation strains : Re-introduce pks11/pks12 into knockdown mutants to confirm phenotype rescue.
  • Off-target effect checks : Sequence non-target PKS genes in mutants to rule out unintended mutations.
  • Chemical complementation : Add purified this compound to mutant cultures to test functional recovery of virulence .

Q. How should researchers optimize UHPLC-MS parameters for this compound quantification?

  • Column : Agilent Zorbax Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm) for high-resolution separation.
  • Mobile phase : 0.05% acetic acid and 5 mM ammonium acetate in water (A) and methanol (B) with a 2–95% B gradient over 22 minutes.
  • MS settings : Positive ESI mode, fragmentor voltage 135 V, collision energy 5 eV for MS/MS. Use internal standards (e.g., deuterated orsellinic acid) for quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.